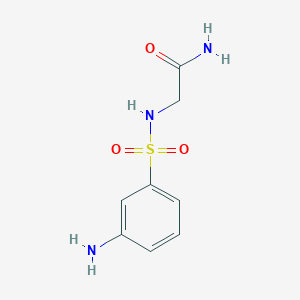

2-(3-Aminobenzenesulfonamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

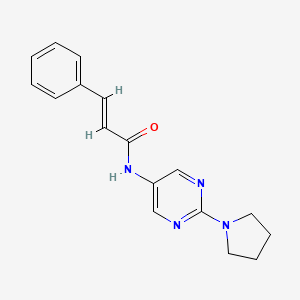

“2-(3-Aminobenzenesulfonamido)acetamide” is a chemical compound with the molecular formula C8H11N3O3S . It has a molecular weight of 229.26 . The compound is also known as N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11N3O3S/c9-6-2-1-3-7 (4-6)15 (13,14)11-5-8 (10)12/h1-4,11H,5,9H2, (H2,10,12) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Antitumor Applications

A study highlighted the synthesis of sulfonamide derivatives, including those related to 2-(3-Aminobenzenesulfonamido)acetamide, for potential antitumor applications. These compounds were designed to obtain potent antitumor agents with low toxicity, combining sulfonamide with other antitumor agents like 5-fluorouracil and nitrogen mustard. The synthesized compounds showed high antitumor activity and low toxicity in mice, presenting a promising avenue for cancer treatment research (Huang, Lin, & Huang, 2001).

Anti-inflammatory Agents

Another research focus is the development of anti-inflammatory agents through the design and synthesis of aminobenzenesulfonamides derivatives of mefenamic acid. These compounds were evaluated for their acute anti-inflammatory activity in rat models, showing significant reduction in paw edema. One derivative exhibited comparable anti-inflammatory activity to diclofenac, indicating the therapeutic potential of these compounds (Mahdi, 2017).

Enzyme Inhibitory Potential

Research on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties was conducted, exploring their activities against α-glucosidase and acetylcholinesterase. This study could lead to the development of new therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antibacterial Activity

Further research into chloroacetamide derivatives synthesized from acetamide derivatives explored their antibacterial activity. These studies demonstrated that structural modifications of acetamide derivatives could lead to compounds with notable antibacterial properties, opening new pathways for the development of antibiotics (Murtaza et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Acetamide, indicates that it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Direcciones Futuras

A paper titled “New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies” suggests that the development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy . Therefore, “2-(3-Aminobenzenesulfonamido)acetamide” and similar compounds could be subjects of future research in medicinal chemistry .

Mecanismo De Acción

Mode of Action

It’s likely that the compound interacts with its targets through its sulfonamide and acetamide functional groups, but the exact mechanisms remain to be elucidated .

Biochemical Pathways

Given the presence of a sulfonamide group, it may interfere with pathways involving sulfonamide-sensitive enzymes .

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .

Propiedades

IUPAC Name |

2-[(3-aminophenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-6-2-1-3-7(4-6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZSGCZKFZNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)

![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802239.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)

![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)

![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)